8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in the field of medicinal chemistry. This compound belongs to the class of spirohydantoins, which are known for their diverse biological activities. The unique structure of this compound makes it a promising candidate for various pharmacological applications, particularly as a delta opioid receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutyryl chloride with a suitable amine to form an intermediate, which then undergoes cyclization to yield the desired spirohydantoin structure .
Industrial Production Methods: Industrial production of this compound may involve high-throughput screening and optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis process and confirm the identity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding to specific molecular targets, such as the delta opioid receptor. This binding triggers a cascade of intracellular signaling pathways, leading to the modulation of pain and other physiological responses. The compound’s selectivity for the delta opioid receptor over other receptors is a key factor in its pharmacological profile .
Comparison with Similar Compounds
SNC80: A well-known delta opioid receptor agonist with a similar spirohydantoin structure.
BW373U86: Another delta opioid receptor agonist with comparable pharmacological properties.
Uniqueness: 8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific isobutyryl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness makes it a valuable candidate for further drug development and research .
Properties
IUPAC Name |
8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7(2)8(15)14-5-3-11(4-6-14)9(16)12-10(17)13-11/h7H,3-6H2,1-2H3,(H2,12,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGADTNBOUKICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(CC1)C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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